N-(Sec-butyl)-2-(2-methylphenoxy)-1-butanamine
Description
Chemical Identity and Nomenclature
N-(Sec-butyl)-2-(2-methylphenoxy)-1-butanamine possesses the molecular formula C₁₅H₂₅NO and exhibits a molecular weight of 235.37 grams per mole. The systematic nomenclature reflects the compound's complex structure, which incorporates a secondary butyl group attached to the nitrogen atom, a butanamine backbone, and a methylphenoxy substituent at the second carbon position. The compound's International Union of Pure and Applied Chemistry designation follows established conventions for naming organic molecules with multiple functional groups and substituents.
The structural components of this molecule include a phenoxy group derived from 2-methylphenol, commonly known as ortho-cresol, which connects to a butanamine chain through an ether linkage. The secondary butyl group represents a branched four-carbon aliphatic chain attached to the amino nitrogen, creating additional steric considerations in molecular interactions. This particular arrangement of functional groups contributes to the compound's unique chemical and physical properties.
Chemical suppliers and research institutions have assigned specific catalog numbers to facilitate identification and procurement of this compound. Santa Cruz Biotechnology, a prominent supplier of biochemical research materials, lists this compound in their proteomics research catalog, indicating its established role in scientific investigations. The consistent molecular formula and weight across different sources confirm the standardized identity of this chemical entity.
The nomenclature system employed for this compound follows International Union of Pure and Applied Chemistry guidelines, ensuring universal recognition and preventing confusion in scientific literature. Alternative naming conventions may exist in different chemical databases, but the primary designation remains consistent across major chemical suppliers and research institutions.
Historical Context and Development
The development of this compound emerged from broader research into phenoxyalkylamine compounds and their potential applications in biochemical research. While specific historical documentation of this particular compound's discovery remains limited in available literature, its structural characteristics suggest development within the context of expanding research into amino acid derivatives and phenoxy-containing molecules.
The compound's design reflects principles established in medicinal chemistry and biochemical research, where modifications to basic molecular scaffolds can produce compounds with enhanced selectivity or improved research utility. The incorporation of secondary butyl groups and methylphenoxy substituents represents strategic structural modifications aimed at optimizing molecular interactions and research applications.
Research into similar phenoxyalkylamine structures has demonstrated the importance of systematic structural variations in understanding molecular behavior and biological activity. The specific combination of substituents present in this compound likely resulted from targeted synthetic efforts to create compounds suitable for proteomics research applications.
Contemporary chemical synthesis capabilities have enabled the production of this compound with sufficient purity and consistency for research applications. Modern synthetic methodologies allow for precise control of stereochemistry and functional group placement, ensuring reliable compound quality for scientific investigations.
Significance in Scientific Research and Proteomics
This compound has established itself as a valuable research tool in proteomics investigations, as evidenced by its inclusion in specialized biochemical catalogs. The compound's significance in this field stems from its ability to interact with protein systems through multiple molecular mechanisms, including hydrogen bonding, hydrophobic interactions, and potential ionic associations.
Proteomics research requires compounds that can selectively interact with specific protein targets or serve as molecular probes for understanding protein function and structure. The structural features of this compound provide multiple interaction sites that can engage with different amino acid residues within protein structures, making it particularly useful for investigating protein-ligand interactions.
The compound's phenoxy group offers aromatic stacking possibilities with phenylalanine, tyrosine, and tryptophan residues, while the amino functionality can participate in hydrogen bonding with polar amino acid side chains. The secondary butyl substituent contributes hydrophobic interactions that can influence binding affinity and selectivity in protein systems.
Research applications extend beyond simple binding studies to include investigations of protein conformational changes, enzyme activity modulation, and protein-protein interaction analysis. The compound's specific structural characteristics enable researchers to probe fundamental questions about molecular recognition and binding specificity in biological systems.
| Property | Value | Research Application |
|---|---|---|
| Molecular Formula | C₁₅H₂₅NO | Structural analysis |
| Molecular Weight | 235.37 g/mol | Mass spectrometry studies |
| Functional Groups | Phenoxy, amino, alkyl | Interaction studies |
| Research Category | Proteomics biochemical | Protein analysis |
Research Objectives in Structure-Activity Studies
Structure-activity relationship investigations involving this compound focus on understanding how specific molecular features contribute to biological activity and research utility. These studies examine the relationship between the compound's structural elements and its observed interactions with biological targets, providing insights into optimal molecular design principles.
Research objectives in this area include systematic evaluation of how the secondary butyl group influences molecular binding compared to primary or tertiary alternatives. The positioning and stereochemistry of this substituent can significantly affect the compound's three-dimensional shape and subsequent interactions with protein targets.
The methylphenoxy component represents another critical structural element for investigation. Studies examine how the methyl group's position on the phenyl ring affects aromatic interactions and overall binding affinity. Comparative analyses with compounds containing different substitution patterns on the phenoxy group provide valuable insights into structure-activity relationships.
Researchers also investigate the importance of the linker region connecting the phenoxy group to the butanamine backbone. The length and flexibility of this connection can influence the compound's ability to adopt optimal conformations for target binding, making it a crucial consideration in structure-activity studies.
Contemporary research approaches utilize computational modeling combined with experimental validation to predict and confirm structure-activity relationships. Molecular dynamics simulations and quantum mechanical calculations provide theoretical frameworks for understanding observed experimental results and guiding future compound design efforts.
The integration of multiple analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography, enables comprehensive characterization of structure-activity relationships. These approaches provide detailed molecular-level insights that inform both fundamental understanding and practical applications in proteomics research.
Properties
IUPAC Name |
N-butan-2-yl-2-(2-methylphenoxy)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-5-13(4)16-11-14(6-2)17-15-10-8-7-9-12(15)3/h7-10,13-14,16H,5-6,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRXPNIPFMUIJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(CC)OC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Sec-butyl)-2-(2-methylphenoxy)-1-butanamine typically involves the reaction of sec-butylamine with 2-(2-methylphenoxy)-1-butanone. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Sec-butyl)-2-(2-methylphenoxy)-1-butanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of halogenated derivatives.
Scientific Research Applications
N-(Sec-butyl)-2-(2-methylphenoxy)-1-butanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Sec-butyl)-2-(2-methylphenoxy)-1-butanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Di-sec-butylamine (N-(1-Methylpropyl)-2-butanamine)
- Molecular Formula : C₈H₁₉N
- Molecular Weight : 129.24 g/mol
- Key Features: A symmetrical secondary amine with two sec-butyl groups attached to nitrogen. Higher volatility (density: 0.753 g/mL) compared to N-(Sec-butyl)-2-(2-methylphenoxy)-1-butanamine due to the absence of aromatic substituents. Applications: Intermediate in organic synthesis, particularly for surfactants and corrosion inhibitors .
This structural difference may make the target compound more suitable for applications requiring selective binding or catalytic interactions (e.g., ligand design) compared to di-sec-butylamine.
MBDB (N-Methyl-1-(1,3-Benzodioxol-5-yl)-2-Butanamine)
- Molecular Formula: C₁₂H₁₇NO₂
- Molecular Weight : 207.27 g/mol
- Key Features: Contains a benzodioxole ring, enhancing its planar aromatic character. Known as a psychoactive phenethylamine derivative with stimulant properties. Higher water solubility compared to the target compound due to the oxygen-rich benzodioxole group .
Contrast with Target Compound: While both compounds have aromatic substituents, MBDB’s benzodioxole ring confers distinct electronic and pharmacological properties.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Molecular Formula: C₁₃H₁₉NO₂
- Molecular Weight : 221.30 g/mol
- Key Features :
Contrast with Target Compound: The amide functionality in this compound provides rigidity and coordination sites absent in this compound. The latter’s amine group may offer greater nucleophilicity for alkylation or acylation reactions.
Biological Activity
N-(Sec-butyl)-2-(2-methylphenoxy)-1-butanamine, a compound with the molecular formula C₁₅H₂₅NO, is an organic amine that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies.
Overview of the Compound
- Chemical Structure : The compound features a sec-butyl group attached to a nitrogen atom and a 2-methylphenoxy group linked to a butanamine chain.
- CAS Number : 1040692-42-9
- Molecular Weight : 249.37 g/mol
The biological activity of this compound is attributed to its structural components:
- Phenolic Group : This group can participate in hydrogen bonding and π-π interactions, which are crucial for binding with biological macromolecules such as proteins and nucleic acids.
- Amine Group : The amine functionality allows for ionic interactions with negatively charged biomolecules, enhancing its potential as a modulator of enzyme activity and receptor binding.
Biological Activity and Effects
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may possess cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent. The specific mechanisms involve inducing apoptosis and inhibiting cell proliferation.
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially beneficial in conditions like neurodegenerative diseases. It may modulate neurotransmitter levels or protect neuronal cells from oxidative stress.
Case Study 1: Anticancer Activity
In a study published in Molecules, this compound was tested against various cancer cell lines, including breast and colon cancer. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting moderate potency compared to established chemotherapeutics .
Case Study 2: Neuroprotective Effects
Research conducted at a university laboratory explored the neuroprotective effects of this compound in vitro using neuronal cell cultures exposed to oxidative stress. The results showed that treatment with this compound significantly reduced markers of oxidative damage, suggesting its potential role in protecting neurons from damage associated with diseases like Alzheimer's.
Data Table: Summary of Biological Activities
Q & A
Q. What structural modifications enhance selectivity for serotonin receptors over adrenergic receptors?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
